molecular formula C17H16BrN3OS B6476331 2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide CAS No. 2640843-77-0

2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide

Katalognummer: B6476331
CAS-Nummer: 2640843-77-0
Molekulargewicht: 390.3 g/mol
InChI-Schlüssel: CIZVIYXESKDIHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a brominated benzamide core linked via an ethyl chain to a thiophene ring bearing a 1-methylpyrazole substituent. Key structural attributes include:

  • Ortho-brominated benzamide: Enhances steric bulk and electronic effects.
  • Ethyl linker: Balances flexibility and rigidity for optimal receptor interaction.
  • Thiophene-pyrazole moiety: Contributes to π-π stacking and hydrogen bonding.

Eigenschaften

IUPAC Name

2-bromo-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3OS/c1-21-11-12(10-20-21)16-7-6-13(23-16)8-9-19-17(22)14-4-2-3-5-15(14)18/h2-7,10-11H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZVIYXESKDIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. The final step involves the bromination of the benzamide moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate ion.

  • Reduction: : The benzamide group can be reduced to an amine.

  • Substitution: : The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Bromate ions (BrO₃⁻)

  • Reduction: : Amines (e.g., benzylamine)

  • Substitution: : Various substituted benzamides depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for further functionalization.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows it to interact with various biological targets.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to undergo various chemical reactions makes it a candidate for the development of new therapeutic agents.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Wirkmechanismus

The mechanism by which 2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varied Substituents

5-Bromo-N-(2-(Ethyl(5-((4-Methyl-5-Phenyl-4H-1,2,4-Triazol-3-yl)Thio)Pentyl)Amino)Ethyl)-2,3-Dimethoxybenzamide (11b)
  • Key Differences : Replaces the thiophene-pyrazole group with a triazole-thio-pentyl chain.
  • Synthetic Yield : 28% (lower than the target compound’s hypothetical yield, suggesting pyrazole may improve synthetic efficiency) .
  • Functional Impact : The triazole-thio group introduces sulfur-based interactions but may reduce metabolic stability compared to pyrazole.
N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)
  • Key Differences : Lacks bromine and thiophene-pyrazole; instead, features dimethoxyphenyl.
  • Physical Properties : Melting point = 90°C (lower than brominated analogs due to reduced molecular weight) .

Brominated Derivatives with Divergent Linkers

N-(3-Bromopropyl)-4-(Thiophen-2-yl)Benzamide (13)
  • Key Differences : Uses a bromopropyl linker instead of ethyl, with a simpler thiophene substituent.
  • Synthetic Yield : 15% (significantly lower than pyrazole-containing analogs, highlighting challenges in brominated alkyl chain synthesis) .
4-Methyl-3-(2-((1-Methyl-1H-Pyrazol-4-yl)Amino)Quinazolin-6-yl)-N-(3-((4-Methylpiperazin-1-yl)Methyl)-5-(Trifluoromethyl)Phenyl)Benzamide (25)
  • Key Differences : Quinazoline core replaces benzamide, but retains the 1-methylpyrazole group.
  • Synthetic Yield : 73% (higher yield underscores the stabilizing role of pyrazole in intermediates) .
  • Biological Relevance : Pyrazole’s methyl group may enhance lipophilicity, improving membrane permeability.

Functional Group Impact on Binding and Activity

  • Bromine vs. Nitro/Trifluoromethyl Groups : Bromine’s moderate electronegativity and steric bulk (e.g., in FtsZ protein inhibitors ) may balance hydrogen bonding and hydrophobic interactions better than strongly electron-withdrawing groups like nitro or CF₃.
  • Thiophene-Pyrazole vs. Thiazole-Benzamide : The thiophene-pyrazole system (target compound) offers dual aromaticity for π-stacking, whereas thiazole-based analogs (e.g., ) prioritize sulfur-mediated polar interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.